

# The Unveiled Potentials of Coelogyne cristata: A Technical Guide to its Biological Activities

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## Compound of Interest

Compound Name: *Coelogin*

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## Introduction

*Coelogyne cristata* Lindl., a captivating epiphytic orchid native to the high altitudes of the Himalayas, has long been revered in traditional medicine, particularly in Ayurveda, where it is classified as a "Vayasthāpaka" or anti-aging drug.[1] Traditionally used as a stimulant and tonic, this orchid is now stepping into the spotlight of modern scientific inquiry.[1] This technical guide delves into the core biological activities of *Coelogyne cristata* extracts, presenting a comprehensive overview of its phytochemical composition, antimicrobial, antioxidant, and cytotoxic properties. By consolidating quantitative data, detailing experimental protocols, and visualizing complex processes, this document aims to serve as a vital resource for professionals engaged in natural product research and drug discovery.

## Phytochemical Profile

The diverse biological activities of *Coelogyne cristata* are rooted in its rich and complex phytochemical landscape. Analysis of its extracts, primarily from the pseudobulbs, has revealed the presence of a wide array of secondary metabolites.

Key phytochemicals identified include:

- Phenanthrenes: This class of compounds is a hallmark of *C. cristata*. Specific phenanthrenes isolated include **coeloginanthridin** and **coeloginanthrin**. [1] High-Performance Liquid

Chromatography (HPLC) analysis of hydro-alcoholic extracts has shown a prominent peak, likely a phenanthrene, accounting for a significant percentage of the extract's composition.[1] These molecules are widely recognized for a spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2]

- **Stilbenoids:** Novel stilbenoids, designated as **coeloginone** and **coeloginanthrone**, have also been identified.[1]
- **General Phytochemicals:** Broad screening has confirmed the presence of alkaloids, flavonoids, glycosides, phenols, saponins, sterols, triterpenes, reducing sugars, and amino acids.[1][2]

This potent combination of bioactive compounds forms the basis for the therapeutic potential observed in preclinical studies.

## Chapter 1: Antimicrobial Activity

Extracts from *Coelogyne cristata* have demonstrated significant efficacy against a range of pathogenic microbes, suggesting its potential as a source for new antimicrobial agents. The activity is largely attributed to its high concentration of phenanthrenes and other phenolic compounds.

### Antibacterial and Antifungal Efficacy

Studies have shown that extracts from various parts of the plant, particularly the pseudobulbs and leaves, inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi. Ethanolic extracts have shown notable activity against *Staphylococcus aureus*, *Bacillus cereus*, *Yersinia enterocolitica*, and *Enterobacter cloacae*. [3][4][5]

### Quantitative Antimicrobial Data

The following table summarizes the key quantitative data from antimicrobial assays performed on *Coelogyne cristata* extracts.

Extract/Part	Test Organism	Assay Type	Result	Reference
Ethanollic (Pseudobulb)	Staphylococcus aureus	Disc Diffusion	19.0 mm Zone of Inhibition	[6]
Ethanollic (Pseudobulb)	Staphylococcus aureus	Disc Diffusion	27.5 mm Zone of Inhibition	[6]
Crude Extract	Staphylococcus aureus	MIC	31.25 mg/ml	[7]
Crude Extract	Staphylococcus aureus	MBC	250 mg/ml	[7]
Ethanollic (Leaf)	Bacillus cereus	Disc Diffusion	14.0 mm Zone of Inhibition	[4]
Ethanollic (Pseudobulb)	Enterobacter cloacae	Disc Diffusion	11.0 - 25.5 mm Zone of Inhibition	[5]
Ethanollic (Leaf)	Candida albicans	Disc Diffusion	10.0 mm Zone of Inhibition	[4]

Table 1: Summary of Quantitative Antimicrobial Activity Data for Coelogyne cristata Extracts.

## Experimental Protocols

### 1.3.1. General Plant Extraction for Antimicrobial Studies

- Preparation: The pseudobulbs or leaves of *C. cristata* are collected, cleaned, and dried in the shade. The dried material is then pulverized into a coarse powder.[1]
- Defatting: The powder is successively defatted with a non-polar solvent like petroleum ether to remove lipids.[1]
- Extraction: The defatted powder is extracted with a solvent of choice (e.g., 60% hydro-alcohol or ethanol) typically for 24-72 hours using a shaker or soxhlet apparatus.[1][8]
- Concentration: The resulting filtrate is concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude extract.[8]

### 1.3.2. Antimicrobial Susceptibility Testing: Disc Diffusion (Kirby-Bauer) Method

- **Inoculum Preparation:** A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared.
- **Plate Inoculation:** A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate.
- **Disc Application:** Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the *C. cristata* extract. A negative control disc (impregnated with solvent) and a positive control disc (a standard antibiotic) are also prepared.
- **Incubation:** The discs are placed on the inoculated MHA plate, which is then incubated at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.
- **Data Collection:** The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters (mm).<sup>[4][6]</sup>

### 1.3.3. Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Determination

- **Serial Dilution:** A two-fold serial dilution of the plant extract is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or a 96-well microtiter plate.<sup>[7]</sup>
- **Inoculation:** Each tube or well is inoculated with a standardized suspension of the test microorganism.
- **Incubation:** The tubes/plates are incubated under appropriate conditions.
- **MIC Determination:** The MIC is determined as the lowest concentration of the extract that shows no visible signs of microbial growth (i.e., no turbidity).<sup>[7]</sup>
- **MBC Determination:** To determine the MBC, a small aliquot is taken from the tubes/wells that showed no growth in the MIC assay and is sub-cultured onto fresh agar plates. After incubation, the lowest concentration that results in no microbial growth on the agar plate is recorded as the MBC.<sup>[7]</sup>

## Visualization: Antimicrobial Assay Workflow

*Workflow for Antimicrobial Activity Assessment.*

## Chapter 2: Antioxidant Activity

The antioxidant properties of *C. cristata* extracts are a cornerstone of its traditional use in promoting longevity and combating age-related ailments.[1] This activity is primarily linked to its rich content of phenolic compounds and phenanthrenes, which can neutralize harmful free radicals and mitigate oxidative stress.

### Evidence of Antioxidant Potential

While specific quantitative antioxidant values for *C. cristata* are not extensively detailed in the available literature, studies on closely related species within the *Coelogyne* genus provide strong evidence of this capacity. For instance, various extracts of *Coelogyne stricta* demonstrated potent radical scavenging activity.[9] In vivo studies on *C. cristata* have shown that its administration can enhance the levels of antioxidant enzymes like catalase while reducing lipid peroxidation and nitrite levels in a model of Chronic Fatigue Syndrome, further confirming its antioxidant action.[2]

### Quantitative Antioxidant Data (from related *Coelogyne* species)

The following table presents data from antioxidant assays on related *Coelogyne* species to illustrate the potential of this genus.

Species	Extract/Part	Assay Type	Result	Reference
<i>Coelogyne stricta</i>	Ethyl Acetate (Leaf)	DPPH	IC50: 47.0 µg/ml	[9]
<i>Coelogyne pandurata</i>	Methanol (Bulb, pre-flowering)	DPPH	Highest Activity	[10]
<i>Coelogyne pandurata</i>	Ethanol (Bulb, pre-flowering)	FRAP	80.70 ± 0.70 µmol TE g <sup>-1</sup> DW	[10]

Table 2: Summary of Quantitative Antioxidant Activity Data from Related *Coelogyne* Species.

### Experimental Protocols

### 2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- **Reagent Preparation:** A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at its maximum wavelength (~517 nm).
- **Reaction Mixture:** Various concentrations of the *C. cristata* extract are added to the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid, a known antioxidant) are also prepared.
- **Incubation:** The mixtures are incubated in the dark at room temperature for approximately 30 minutes.
- **Measurement:** The absorbance of each solution is measured at ~517 nm using a spectrophotometer. The reduction in absorbance, indicated by a color change from purple to yellow, signifies radical scavenging activity.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ . The IC<sub>50</sub> value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the extract concentration.[\[9\]](#)

### 2.3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

- **Reagent Preparation:** The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl<sub>3</sub>·6H<sub>2</sub>O.[\[10\]](#)
- **Reaction Mixture:** A small volume of the plant extract is mixed with the freshly prepared FRAP reagent.
- **Incubation:** The mixture is incubated, typically in the dark, for a set period (e.g., 30 minutes).[\[10\]](#)
- **Measurement:** The absorbance of the resulting blue-colored complex (ferrous-TPTZ) is measured at a specific wavelength (~593 nm).
- **Quantification:** The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous

sulfate. The results are often expressed as  $\mu\text{mol}$  Trolox Equivalents (TE) per gram of dry weight (DW).[10]

## Chapter 3: Cytotoxic Activity

The presence of phenanthrenes in *Coelogyne cristata* strongly suggests potential cytotoxic activity against cancer cells, a property observed in many compounds from this chemical class.[2] While direct studies on *C. cristata* extracts are limited, research on closely related species and their isolated compounds provides compelling evidence of their anticancer potential.

### Evidence of Cytotoxicity

Extracts and isolated compounds from the *Coelogyne* genus have shown the ability to inhibit the proliferation of various cancer cell lines. For example, an ethyl acetate extract of *Coelogyne stricta* was found to be cytotoxic to the HeLa human cervical cancer cell line.[9] More detailed studies on *Coelogyne fuscescens* have identified specific compounds, such as oxoflavidin, that exhibit potent cytotoxicity against human breast cancer cell lines (T47D and MDA-MB-231) and induce apoptosis.[3]

### Quantitative Cytotoxicity Data (from related *Coelogyne* species)

The table below summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values obtained for extracts and compounds from related *Coelogyne* species.

Species	Extract/Compound	Cell Line	IC50 Value	Reference
Coelogyne stricta	Ethyl Acetate Extract	HeLa (Cervical Cancer)	47.0 µg/ml	[9]
Coelogyne fuscescens	Oxoflavidin (Compound)	MDA-MB-231 (Breast Cancer)	26.26 ± 4.33 µM	[3]
Coelogyne fuscescens	Coelonin (Compound)	T47D (Breast Cancer)	44.43 ± 2.7 µM	
Coelogyne fuscescens	Flavadin (Compound)	MDA-MB-231 (Breast Cancer)	48.61 ± 2.16 µM	

Table 3: Summary of Quantitative Cytotoxicity Data from Related Coelogyne Species.

## Experimental Protocol: MTT Assay for Cell Viability

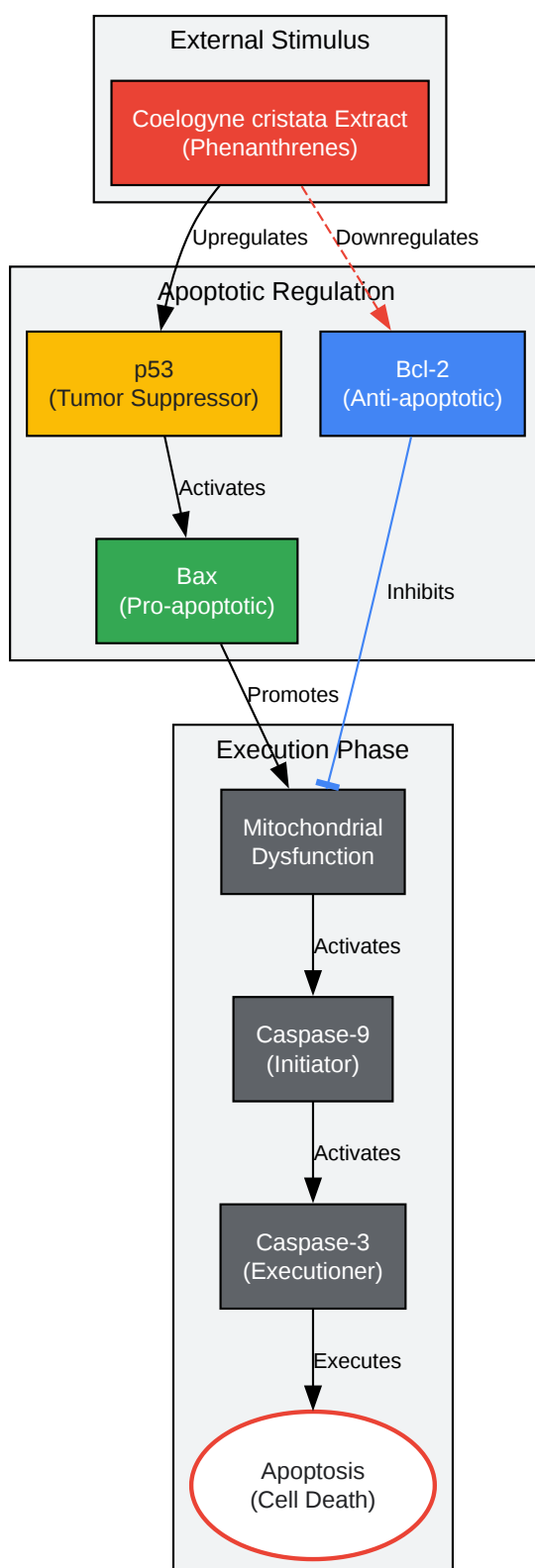
- **Cell Seeding:** Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO<sub>2</sub> incubator.
- **Treatment:** The culture medium is replaced with a fresh medium containing various concentrations of the *C. cristata* extract. Control wells receive only the vehicle (e.g., DMSO).
- **Incubation:** The cells are incubated with the extract for a specified period, typically 24 to 48 hours.
- **MTT Addition:** After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT into a purple formazan precipitate.
- **Solubilization:** The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
- **Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.



- **Calculation:** The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

## Visualization: Potential Mechanism of Cytotoxicity

The cytotoxic effects of phenanthrene-rich extracts are often mediated through the induction of apoptosis (programmed cell death). Research on related compounds suggests a mechanism involving the modulation of key regulatory proteins in the apoptotic cascade.



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